3'-(Methylthio)propiophenone
Description
Contextualization within the Propiophenone (B1677668) Class of Organic Compounds
Propiophenones are a class of aromatic ketones characterized by a phenyl ring attached to a propan-1-one functional group. The parent compound, propiophenone, is a colorless liquid with a floral scent. These compounds are key intermediates in the synthesis of various organic molecules and pharmaceuticals. For instance, propiophenone derivatives are precursors to certain drugs.
The general structure of propiophenones allows for a wide variety of substitutions on the phenyl ring, leading to a vast family of compounds with diverse chemical and physical properties. The position and nature of these substituents significantly influence the reactivity and potential applications of the derivative.
Chemical Significance of the Aryl Methyl Sulfide (B99878) Moiety
The aryl methyl sulfide group, present in 3'-(Methylthio)propiophenone, is a significant functional group in organic chemistry. This moiety consists of a methyl group bonded to a sulfur atom, which is in turn attached to an aryl (aromatic) group. The sulfur atom can be oxidized to form sulfoxides and sulfones, which further expands the potential for chemical transformations. Aryl sulfides are found in a number of biologically active compounds and are important in the development of new materials. The synthesis of aryl sulfides can be achieved through various methods, including the reaction of aryl halides with a source of the methylthio group.
Overview of Research Paradigms Applicable to Substituted Propiophenones
The study of substituted propiophenones like this compound falls under the positivist research paradigm. This paradigm is based on the belief in an objective reality that can be observed and measured through empirical evidence. In the context of chemistry, this involves the synthesis of the compound, the determination of its physical and chemical properties through experimentation, and the analysis of its structure and reactivity using various analytical techniques.
Key research methodologies include:
Synthesis: Creating the molecule through controlled chemical reactions.
Spectroscopy: Using techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to elucidate the molecular structure.
Chromatography: Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to purify the compound and analyze its purity.
Physical Property Determination: Measuring properties such as melting point and boiling point.
Historical Context of Related Chemical Architectures in Synthetic Chemistry
The synthesis of propiophenone and its derivatives has a rich history rooted in the development of fundamental organic reactions. The Friedel-Crafts acylation, discovered in the late 19th century, remains a primary method for the synthesis of aryl ketones, including propiophenones. This reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.
Over the years, numerous advancements have been made in the synthesis of substituted propiophenones to improve yields, selectivity, and environmental friendliness. For example, a patented method for synthesizing 3'-methylpropiophenone (B1582660) involves the Grignard reaction of m-methyl benzaldehyde (B42025) with an ethyl Grignard reagent, followed by oxidation. google.com Such developments in synthetic methodology have paved the way for the creation of a vast array of propiophenone derivatives for various research and industrial applications.
Chemical and Physical Data
Due to the limited availability of specific experimental data for this compound, the following table includes data for the closely related compound, 3'-methoxypropiophenone, for comparative purposes.
Table 1: Physicochemical Properties of 3'-Methoxypropiophenone
| Property | Value |
| Molecular Formula | C10H12O2 |
| Molecular Weight | 164.20 g/mol |
| CAS Number | 37951-49-8 |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| IUPAC Name | 1-(3-methoxyphenyl)propan-1-one |
| Data sourced from PubChem nih.gov |
For another related compound, 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone (B163144), which shares the methylthio-substituted phenyl ring, some physical data is available.
Table 2: Physicochemical Properties of 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone
| Property | Value |
| Molecular Formula | C15H21NO2S |
| Molecular Weight | 279.4 g/mol |
| CAS Number | 71868-10-5 |
| Appearance | White powder |
| Melting Point | 74-76 °C |
| Boiling Point | 210 °C at 76 mmHg |
| IUPAC Name | 2-methyl-1-(4-methylsulfanylphenyl)-2-morpholin-4-ylpropan-1-one |
| Data sourced from various chemical suppliers caymanchem.comchemicalbook.com |
Detailed Research Findings
For instance, 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone is a well-documented photoinitiator. caymanchem.com Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization reactions. chemicalbook.com This property is crucial in the production of UV-curable inks, coatings, and adhesives. caymanchem.comchemicalbook.com The methylthio group in this compound can undergo oxidation to a sulfoxide (B87167) or sulfone. The carbonyl group can be reduced to an alcohol.
The synthesis of the related 3'-methylpropiophenone has been described in a patent, involving the reaction of m-methyl benzaldehyde with an ethyl Grignard reagent to form an alcohol, which is then oxidized to the ketone. google.com This suggests a potential synthetic pathway for this compound, starting from 3-(methylthio)benzaldehyde.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-3-10(11)8-5-4-6-9(7-8)12-2/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHVRJVWVYWUDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methylthio Propiophenone
Classical and Contemporary Approaches to Propiophenone (B1677668) Scaffold Construction
The formation of the three-carbon chain on the aromatic ring is a critical step that defines the propiophenone core.
Friedel-Crafts acylation is a foundational method for synthesizing aryl ketones through electrophilic aromatic substitution. wikipedia.org This reaction typically involves the treatment of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).
In the context of 3'-(Methylthio)propiophenone, a logical precursor is thioanisole (B89551) (methylphenyl sulfide). The reaction of thioanisole with propionyl chloride and a Lewis acid catalyst can generate the desired ketone. However, the regiochemical outcome is dictated by the directing effect of the methylthio (-SCH₃) group. The -SCH₃ group is an ortho-, para- director, meaning it activates the positions ortho (2') and para (4') to itself for electrophilic attack. Consequently, the primary products of this reaction are 2'-(methylthio)propiophenone and 4'-(methylthio)propiophenone, with the para isomer often predominating. researchgate.net The synthesis of the meta (3') isomer as a major product through this direct route is challenging due to these electronic effects. rsc.orgrsc.org
Table 1: Representative Friedel-Crafts Acylation of Thioanisole This table illustrates the expected major products from the Friedel-Crafts acylation of thioanisole, highlighting the regioselectivity challenge for the 3'-isomer.
| Starting Material | Acylating Agent | Catalyst | Expected Major Products | Reference |
|---|---|---|---|---|
| Thioanisole | Propionyl Chloride | AlCl₃ | 4'-(Methylthio)propiophenone, 2'-(Methylthio)propiophenone | researchgate.net |
| Thioanisole | Acetic Anhydride | Amberlyst-15 | 4'-(Methylthio)acetophenone | researchgate.net |
Grignard reactions provide a powerful and versatile method for carbon-carbon bond formation, offering a strategic alternative to achieve the specific 3'-substitution pattern. This approach typically begins with a halogenated aromatic precursor.
A highly effective route involves the formation of a Grignard reagent from 3-bromothioanisole. This organomagnesium compound can then be reacted with an appropriate electrophile to introduce the propionyl group. One such pathway is the reaction with propionitrile (B127096) (CH₃CH₂CN). The Grignard reagent adds across the carbon-nitrogen triple bond to form an imine intermediate, which upon acidic hydrolysis, yields the target ketone, this compound. masterorganicchemistry.com This method has been successfully applied to the synthesis of analogous compounds like 3-methoxypropiophenone, achieving high yields. ncl.res.ingoogle.com
Another Grignard-based strategy involves the reaction of the 3-(methylthio)phenylmagnesium bromide with propionaldehyde. This reaction initially forms a secondary alcohol, 1-(3'-(methylthio)phenyl)propan-1-ol. Subsequent oxidation of this alcohol, using a suitable oxidizing agent such as chromic acid or a milder modern reagent, furnishes the desired this compound. A similar two-step sequence is used in the synthesis of 3'-methyl propiophenone. google.com
Table 2: Grignard Reagent Strategies for 3'-Substituted Propiophenone Synthesis
| Precursor | Grignard Reagent | Electrophile | Intermediate | Final Product | Reference |
|---|---|---|---|---|---|
| 3-Bromothioanisole | 3-(Methylthio)phenylmagnesium bromide | Propionitrile | Imine | This compound | masterorganicchemistry.comgoogle.com |
| 3-Bromothioanisole | 3-(Methylthio)phenylmagnesium bromide | Propionaldehyde | Secondary Alcohol | This compound (after oxidation) | google.com |
Beyond Friedel-Crafts and Grignard reactions, other methods exist for constructing the propiophenone scaffold. One commercial method for producing unsubstituted propiophenone is the high-temperature ketonization of benzoic acid and propionic acid over a metal oxide catalyst like calcium acetate (B1210297) and alumina. wikipedia.org This vapor-phase cross-decarboxylation process could theoretically be adapted for this compound by using 3-(methylthio)benzoic acid as the starting material.
Installation and Functionalization of the Methylthio Group
This synthetic strategy involves forming the propiophenone core first, followed by the introduction of the methylthio group onto the aromatic ring. This approach typically starts with a precursor like 3'-halopropiophenone (e.g., 3'-bromopropiophenone).
Direct C-H thiolation involves the activation of a carbon-hydrogen bond on the aromatic ring and its replacement with a carbon-sulfur bond. However, this is a challenging transformation for the target molecule. The propiophenone carbonyl group is an electron-withdrawing group, which deactivates the aromatic ring toward electrophilic substitution. While it directs incoming electrophiles to the meta position, the deactivated nature of the ring makes traditional electrophilic thiolation difficult.
Modern methods for direct C-H functionalization at the meta position of aryl ketones are emerging but often require complex directing groups to achieve the desired regioselectivity, making them less straightforward for this specific synthesis. rsc.orgresearchgate.net Consequently, direct C-H thiolation is generally not the preferred method for preparing this compound.
A more feasible approach for installing the methylthio group onto a pre-formed propiophenone ring involves starting with a substrate that has a good leaving group, such as a halogen, at the 3'-position.
Nucleophilic Aromatic Substitution (SNAr) on a substrate like 3'-bromopropiophenone (B130256) with a nucleophile such as sodium thiomethoxide (NaSCH₃) is one possibility. However, SNAr reactions typically require the aromatic ring to be strongly activated by electron-withdrawing groups positioned ortho and/or para to the leaving group. The ketone group on propiophenone is deactivating, and its meta-positioning relative to the leaving group does not allow for resonance stabilization of the negatively charged Meisenheimer complex intermediate. Therefore, a standard SNAr reaction is unlikely to be efficient for this substrate.
Transition-Metal-Catalyzed Cross-Coupling reactions are the most powerful and widely used methods for this type of transformation.
Palladium-catalyzed Buchwald-Hartwig C-S cross-coupling provides a mild and efficient route. This reaction can couple an aryl halide (3'-bromopropiophenone) with a thiol (methanethiol) or a thiolate salt in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.gov These methods are known for their broad functional group tolerance, and ketone moieties are generally well-tolerated. organic-chemistry.org
Copper-catalyzed Ullmann condensation is another classic and effective method for forming aryl-sulfur bonds. wikipedia.org This reaction involves heating an aryl halide with a copper catalyst and a sulfur nucleophile, such as sodium thiomethoxide. organic-chemistry.org While traditional Ullmann conditions often require high temperatures, modern variations with specific ligands can proceed under milder conditions, making it a viable strategy for the synthesis of this compound from 3'-halopropiophenone. mdpi.comnih.gov
Table 3: Cross-Coupling Strategies for C-S Bond Formation
| Reaction Type | Aryl Substrate | Sulfur Source | Catalyst System (Example) | Product | Reference |
|---|---|---|---|---|---|
| Buchwald-Hartwig Coupling | 3'-Bromopropiophenone | Sodium thiomethoxide | Pd(OAc)₂ / Phosphine Ligand (e.g., Xantphos) | This compound | nih.govorganic-chemistry.org |
| Ullmann Condensation | 3'-Iodopropiophenone | Sodium thiomethoxide | Copper(I) Iodide (CuI) | This compound | wikipedia.orgnih.gov |
Precursor Derivatization for Methylthio Moiety Introduction
A key strategy for the synthesis of this compound involves the derivatization of a precursor that already contains the propiophenone structure with a suitable functional group at the 3-position. Common precursors for this approach include 3'-halopropiophenone and 3'-aminopropiophenone.
From 3'-Halopropiophenone:
One of the most direct routes involves the nucleophilic aromatic substitution (SNAr) of a halogen atom at the 3-position of the propiophenone ring with a methylthiolate source. 3'-Chloropropiophenone (B116997) can be synthesized by reacting propiophenone with anhydrous aluminum chloride in the presence of a solvent like ethylene (B1197577) dichloride (EDC), followed by the purging of chlorine gas at a controlled temperature.
Once 3'-chloropropiophenone is obtained, it can be reacted with a nucleophile such as sodium thiomethoxide (NaSMe) to displace the chloride ion and form the desired this compound. The propiophenone's carbonyl group is an electron-withdrawing group, which can activate the aromatic ring for nucleophilic attack, particularly at the meta position, although less effectively than at the ortho and para positions.
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Notes |
| Propiophenone | Chlorine | Anhydrous AlCl₃, Ethylene Dichloride (EDC), 13-18°C | 3'-Chloropropiophenone | Direct chlorination at the meta position. |
| 3'-Chloropropiophenone | Sodium Thiomethoxide | Polar aprotic solvent (e.g., DMF, DMSO) | This compound | Nucleophilic aromatic substitution. |
From 3'-Aminopropiophenone:
Another versatile precursor is 3'-aminopropiophenone. This compound can be prepared through the nitration of propiophenone to yield 3'-nitropropiophenone, followed by the reduction of the nitro group to an amino group.
The amino group at the 3-position can then be converted into a methylthio group via a Sandmeyer-type reaction. This involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. The subsequent reaction of the diazonium salt with a sulfur-containing reagent, such as potassium ethyl xanthate followed by hydrolysis and methylation, or directly with dimethyl disulfide, can introduce the methylthio group at the 3-position.
| Precursor | Reaction Sequence | Key Reagents | Intermediate/Product |
| Propiophenone | 1. Nitration 2. Reduction | 1. HNO₃, H₂SO₄ 2. Fe/HCl or H₂, Pd/C | 3'-Aminopropiophenone |
| 3'-Aminopropiophenone | 1. Diazotization 2. Thiolation | 1. NaNO₂, HCl 2. KSCN or (CH₃S)₂ | This compound |
Metal-catalyzed cross-coupling reactions offer another modern approach. For instance, a 3-halopropiophenone could potentially be coupled with a methylthiol source using a palladium or copper catalyst. These methods have become increasingly important for the formation of carbon-sulfur bonds in organic synthesis.
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound can help to minimize the environmental impact of the process.
Atom Economy: The synthetic routes involving precursor derivatization, such as nucleophilic aromatic substitution or Sandmeyer reactions, can have lower atom economy compared to a hypothetical direct acylation due to the introduction and subsequent removal of functional groups. However, since direct acylation is not regioselective, these multi-step sequences are necessary. Metal-catalyzed cross-coupling reactions can offer better atom economy than classical methods.
Use of Safer Solvents and Reagents: Traditional Friedel-Crafts reactions often employ hazardous chlorinated solvents like dichloromethane (B109758) or 1,2-dichloroethane (B1671644) and stoichiometric amounts of corrosive Lewis acids like aluminum chloride. Greener alternatives include the use of ionic liquids or deep eutectic solvents (DES) as both solvent and catalyst, which can be recycled and are often less toxic. For instance, a deep eutectic solvent formed from choline (B1196258) chloride and zinc chloride has been shown to be an effective and reusable catalyst for Friedel-Crafts acylations. While not directly applicable for the meta-product, this principle can be applied to the synthesis of propiophenone precursors.
In the reduction of the nitro group, catalytic hydrogenation using molecular hydrogen is a greener alternative to the use of stoichiometric metal reductants like iron or tin, as it produces only water as a byproduct.
Catalysis: The use of catalytic methods, such as palladium- or copper-catalyzed cross-coupling reactions for the introduction of the methylthio group, is a core principle of green chemistry. These methods reduce the need for stoichiometric reagents and often proceed under milder conditions with higher selectivity.
| Green Chemistry Principle | Application in this compound Synthesis |
| Prevention | Designing synthetic routes that avoid the formation of difficult-to-separate regioisomers. |
| Atom Economy | Favoring catalytic methods over stoichiometric reactions where possible. |
| Less Hazardous Chemical Syntheses | Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives like ionic liquids or deep eutectic solvents. |
| Designing Safer Chemicals | Not directly applicable to the synthesis of a specific target molecule, but relevant in the broader context of designing new synthetic routes. |
| Safer Solvents and Auxiliaries | Utilizing water as a solvent where possible, or recyclable solvent systems. |
| Design for Energy Efficiency | Employing catalytic reactions that can be run at lower temperatures and pressures. |
| Use of Renewable Feedstocks | Not directly applicable in the described syntheses, which rely on petrochemical-derived starting materials. |
| Reduce Derivatives | While the described syntheses involve derivatives, this is a necessary strategy to achieve the desired regioselectivity. |
| Catalysis | Utilizing catalytic hydrogenation for nitro group reduction and metal-catalyzed cross-coupling for C-S bond formation. |
| Design for Degradation | Not a primary consideration in the synthesis itself, but in the lifecycle of the final product. |
| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to optimize reaction conditions and minimize byproduct formation. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and releases of toxic substances. |
By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more environmentally benign.
Reactivity Profiles and Transformational Chemistry of 3 Methylthio Propiophenone
Reactions at the Ketone Carbonyl Center
The ketone group in 3'-(Methylthio)propiophenone is a key site for nucleophilic addition and condensation reactions, allowing for the introduction of new functional groups and the extension of the carbon skeleton. masterorganicchemistry.com
Reduction Reactions to Alcohol Derivatives
The carbonyl group of ketones can be readily reduced to a secondary alcohol. libretexts.org Common laboratory reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org These reagents deliver a hydride ion to the electrophilic carbonyl carbon, which upon an acidic workup, yields the corresponding alcohol. libretexts.org For instance, the reduction of a propiophenone (B1677668) derivative can yield the corresponding phenylpropanol. google.com
Table 1: Common Reducing Agents for Ketones
| Reagent | Typical Solvent | Comments |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Water, Ethanol | Safer and easier to handle than LiAlH₄. libretexts.org |
| Lithium Aluminum Hydride (LiAlH₄) | Ether, THF | More reactive and dangerous than NaBH₄; reacts violently with water. libretexts.org |
Derivatization Strategies via Carbonyl Functionalization
The carbonyl group is susceptible to attack by various nucleophiles, leading to a wide array of derivatives. These reactions are fundamental in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.
One common derivatization involves the reaction with hydrazine (B178648) derivatives. For example, 2,4-dinitrophenylhydrazine (B122626) (DNPH) reacts with aldehydes and ketones in an addition-elimination reaction to form 2,4-dinitrophenylhydrazones, which are often crystalline solids with sharp melting points, useful for characterization. libretexts.orgyorku.ca This type of reaction is also referred to as a condensation reaction. libretexts.org
Another important derivatization is the formation of cyanohydrins by the addition of hydrogen cyanide (HCN) across the carbonyl double bond. libretexts.org This reaction requires a basic catalyst to generate the cyanide ion, which then acts as the nucleophile. libretexts.org The resulting cyanohydrins are versatile intermediates for the synthesis of other organic compounds. libretexts.org
Derivatization can also be achieved using reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which is particularly useful for gas chromatography analysis as it creates more volatile and thermally stable derivatives. mdpi.com
Condensation Reactions and Enone Formation
Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. ebsco.com Aldol-type condensation reactions are a prominent example, where an enolate reacts with a carbonyl compound. The resulting β-hydroxy ketone can often be dehydrated, especially with heating, to form an α,β-unsaturated ketone, also known as an enone. libretexts.org This dehydration is readily achieved due to the formation of a stable conjugated system. libretexts.org The formation of the double bond will always favor being in conjugation with the carbonyl group. libretexts.org
The general mechanism for base-catalyzed enone formation involves the formation of an enolate, which then acts as a nucleophile. The subsequent elimination of a hydroxide (B78521) ion from the β-hydroxy ketone intermediate yields the enone. libretexts.org In acidic conditions, the reaction proceeds through an enol intermediate. libretexts.org
Transformations Involving the Methylthio Moiety
The sulfur atom in the methylthio group offers another site for chemical modification, primarily through oxidation and nucleophilic substitution. msu.edu
Oxidation to Sulfoxide (B87167) and Sulfone Derivatives
The methylthio group can be oxidized to form sulfoxides and subsequently sulfones. jchemrev.com This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The degree of oxidation can often be controlled by the choice of reagent and reaction conditions. organic-chemistry.org For example, the use of one equivalent of an oxidizing agent tends to favor the formation of the sulfoxide, while an excess can lead to the sulfone. jchemrev.com A variety of reagents have been developed for the selective oxidation of sulfides to sulfoxides, and many of these methods can be extended to produce sulfones. jchemrev.comjsynthchem.com
Table 2: Common Oxidizing Agents for Sulfides
| Reagent | Product(s) | Notes |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | A common and environmentally friendly ("green") oxidant. jsynthchem.com |
| m-Chloroperoxybenzoic Acid (m-CPBA) | Sulfoxide, Sulfone | A widely used peracid for this transformation. organic-chemistry.org |
| Oxone | Sulfoxide, Sulfone | A versatile oxidizing agent. yccskarad.com |
| Sodium metaperiodate (NaIO₄) | Sulfoxide | Can be used for selective oxidation to the sulfoxide. jchemrev.com |
Nucleophilic Substitutions and Rearrangements at Sulfur
The sulfur atom in a thioether is nucleophilic and can react with electrophiles. msu.edu For instance, sulfides can react with alkyl halides to form sulfonium (B1226848) salts. msu.edu The methylthio group itself can sometimes be a target for nucleophilic substitution, although this is less common than reactions at the carbonyl center. In certain heterocyclic systems, a methylthio group can be displaced by a nucleophile under basic conditions. evitachem.com The mechanism of nucleophilic substitution at a sulfur atom can be complex and may proceed through an addition-elimination pathway involving hypervalent sulfur intermediates. mdpi.comsemanticscholar.org
S-Alkylation and S-Acylation Reactions
The sulfur atom in this compound possesses nucleophilic character, making it susceptible to reactions with electrophiles. S-alkylation involves the reaction of the thioether with alkyl halides or other alkylating agents, resulting in the formation of a sulfonium salt. nih.gov For instance, the reaction with an alkyl halide (R-X) would yield a 3'-(alkylmethylsulfonium)propiophenone halide. This reactivity is a general characteristic of thioethers. nih.gov
S-acylation, the reaction with an acylating agent like an acyl chloride or anhydride (B1165640), would analogously produce an acylsulfonium salt. This process involves the addition of long-chain fatty acids to cysteine residues within proteins, which alters their biochemical properties. nih.gov While specific studies on the S-acylation of this compound are not prevalent, the general reactivity of thioethers suggests this transformation is feasible. nih.gov These reactions highlight the ability of the methylthio group to participate in bond formation at the sulfur atom.
A variety of S-alkylated products can be prepared through the alkylation of methyl thioethers with alkyl halides and tosylates in acetonitrile. nih.gov The resulting sulfonium salts can be valuable intermediates for further synthetic transformations.
Electrophilic and Nucleophilic Aromatic Reactions of the Phenyl Ring
The phenyl ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution reactions, with the outcome dictated by the nature of the substituents and the reaction conditions. slideshare.netresearchgate.net
The reactivity and regioselectivity of electrophilic aromatic substitution on the this compound ring are governed by the electronic effects of the two substituents: the methylthio (-SCH₃) group and the propionyl (-COCH₂CH₃) group. numberanalytics.com
Propionyl Group (-COCH₂CH₃): The propionyl group is a deactivating group. The carbonyl group is strongly electron-withdrawing due to both resonance (-R effect) and induction (-I effect). libretexts.orglibretexts.org This withdrawal of electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles. libretexts.org The deactivating nature of the propionyl group directs incoming electrophiles to the meta position relative to itself. numberanalytics.com
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |
| -SCH₃ | -I (withdrawing) | +R (donating) | Activating | Ortho, Para |
| -COCH₂CH₃ | -I (withdrawing) | -R (withdrawing) | Deactivating | Meta |
Nucleophilic aromatic substitution (SNAr) on the ring is generally less favorable unless there is a good leaving group present and strong electron-withdrawing groups are positioned ortho and/or para to it. researchgate.net In the case of halogenated derivatives of this compound, SNAr reactions could be a viable pathway for introducing nucleophiles.
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position to form an aryllithium intermediate. baranlab.org This intermediate can then react with various electrophiles. organic-chemistry.org
While the propionyl group is generally not a strong DMG due to its electrophilic carbonyl carbon which can be attacked by the organolithium reagent, the methylthio group can potentially act as a DMG. The sulfur atom, being a Lewis base, can coordinate with the lithium atom of the organolithium reagent, directing deprotonation to one of the ortho positions (2' or 4'). wikipedia.orgbaranlab.org However, the acidity of the α-protons on the propionyl group could lead to competitive deprotonation at that site.
For DoM to be successful on this compound, careful selection of the organolithium reagent and reaction conditions would be crucial to favor ortho-metalation over other potential reactions. The use of hindered lithium amide bases can sometimes favor benzylic lithiation over ring metalation. uwindsor.ca
| Directing Group | Coordination Site for Lithium | Position of Metalation |
| -SCH₃ | Sulfur atom | 2' and 4' positions |
Metal-Catalyzed Coupling Reactions of Halogenated Derivatives
Halogenated derivatives of this compound are valuable substrates for a variety of metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. chiba-u.jp These reactions typically involve a transition metal catalyst, most commonly palladium, nickel, or copper. nih.govprinceton.edu
Common cross-coupling reactions applicable to halogenated this compound derivatives include:
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an aryl halide in the presence of a palladium catalyst and a base. princeton.edueie.gr For example, a bromo-3'-(methylthio)propiophenone could be reacted with an arylboronic acid to form a biaryl structure.
Heck Reaction: This reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. eie.gr
Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to produce an aryl alkyne. eie.gr
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine.
Negishi Coupling: This reaction couples an organozinc compound with an aryl halide, catalyzed by nickel or palladium. princeton.edu
Stille Coupling: This reaction involves the coupling of an organotin compound with an aryl halide, catalyzed by palladium. princeton.edu
The success of these reactions depends on factors such as the choice of catalyst, ligands, base, and solvent. The presence of the methylthio and propionyl groups on the aromatic ring can influence the reactivity of the aryl halide and the efficiency of the coupling reaction.
| Coupling Reaction | Reactants | Catalyst System (Typical) | Product |
| Suzuki-Miyaura | Aryl Halide, Organoboron Compound | Pd catalyst, Base | Biaryl |
| Heck | Aryl Halide, Alkene | Pd catalyst, Base | Substituted Alkene |
| Sonogashira | Aryl Halide, Terminal Alkyne | Pd catalyst, Cu co-catalyst | Aryl Alkyne |
| Buchwald-Hartwig | Aryl Halide, Amine | Pd catalyst, Base | Arylamine |
| Negishi | Aryl Halide, Organozinc Compound | Ni or Pd catalyst | Biaryl |
| Stille | Aryl Halide, Organotin Compound | Pd catalyst | Biaryl |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules like 3'-(Methylthio)propiophenone. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, multi-dimensional techniques are essential for a complete and unambiguous assignment. organicchemistrydata.org
Multi-dimensional NMR experiments reveal connectivity between atoms through bonds or space, resolving ambiguities that may arise from complex 1D spectra. sdsu.edu
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). sdsu.edu For this compound, a COSY spectrum would show a clear correlation between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl group. It would also reveal couplings between the adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms with their attached protons. sdsu.edu It is invaluable for assigning carbon signals by linking them to their known proton resonances. For instance, the carbon of the S-CH₃ group would show a cross-peak to the singlet of its three protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.edu This is crucial for piecing together the molecular skeleton. Key HMBC correlations for this compound would include the correlation from the methylene protons to the carbonyl carbon and the aromatic C-1' carbon, and from the S-CH₃ protons to the aromatic C-3' carbon, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. science.gov For a relatively small molecule like this compound, NOESY can confirm spatial proximities, such as between the ortho-protons of the aromatic ring (H-2' and H-6') and the methylene protons of the ethyl group.
Table 1: Predicted 2D NMR Correlations for this compound This table is generated based on established principles of NMR spectroscopy applied to the known structure of the compound.
| Technique | Correlated Nuclei (Proton → Proton/Carbon) | Structural Information Confirmed |
|---|---|---|
| COSY | H-a → H-b | Connectivity of the ethyl group (-CH₂-CH₃) |
| H-4' ↔ H-5' ↔ H-6' | Connectivity of adjacent aromatic protons | |
| HSQC | H-a → C-a | Direct C-H bond of the ethyl methylene |
| H-b → C-b | Direct C-H bond of the ethyl methyl | |
| H-c → C-c | Direct C-H bond of the thiomethyl group | |
| H-2',4',5',6' → C-2',4',5',6' | Direct C-H bonds of the aromatic ring | |
| HMBC | H-a → C=O, C-1', C-b | Linkage of ethyl group to carbonyl and aromatic ring |
| H-c → C-3' | Position of the methylthio group on the ring | |
| H-2' → C=O, C-4', C-6' | Connectivity of the aromatic ring and carbonyl group | |
| NOESY | H-2' → H-a | Spatial proximity of ortho-protons and ethyl group |
| H-4' → H-c | Spatial proximity of aromatic proton and thiomethyl group |
While this compound is achiral, advanced pulse sequences are critical for molecules with stereocenters. Techniques like NOESY and its rotating-frame equivalent, ROESY, are instrumental in determining relative stereochemistry. ua.es By measuring distance-dependent nuclear Overhauser effects (NOEs), the spatial orientation of substituents can be mapped. For example, in a chiral derivative of this compound, the relative orientation of groups around a stereocenter could be established by observing strong NOE cross-peaks between protons on the same face of the molecule and the absence of such peaks for protons on opposite faces.
Molecules in solution are not static; they undergo rapid conformational changes. Dynamic NMR (DNMR) refers to the study of these processes when their rates are comparable to the NMR timescale. libretexts.org For this compound, key dynamic processes would include rotation around the single bonds connecting the aryl ring to the carbonyl group and the carbonyl group to the ethyl group.
At room temperature, these rotations are typically fast, resulting in time-averaged signals. However, by lowering the temperature, it may be possible to slow these rotations to a point where distinct signals for different conformers (rotamers) can be observed. copernicus.org The temperature at which these signals coalesce can be used to calculate the energy barrier for the rotational process, providing valuable thermodynamic data about the molecule's conformational flexibility. libretexts.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and highly effective for identifying the functional groups present in a compound.
Each functional group in this compound has characteristic vibrational frequencies. The correlation of observed spectral bands with specific bond vibrations allows for structural confirmation.
Carbonyl Group (C=O): A strong, sharp absorption band in the IR spectrum, typically around 1685-1665 cm⁻¹, is a clear indicator of the aryl ketone. The conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone.
Aromatic Ring (C=C): Several bands in the 1600-1450 cm⁻¹ region correspond to C=C stretching vibrations within the phenyl ring. The substitution pattern on the ring can also be inferred from the pattern of overtone bands in the 2000-1650 cm⁻¹ region and out-of-plane C-H bending vibrations below 900 cm⁻¹.
Alkyl Groups (C-H): Stretching vibrations for the sp³ C-H bonds of the ethyl and methyl groups are expected in the 3000-2850 cm⁻¹ range. Bending vibrations appear in the 1470-1365 cm⁻¹ region.
Thioether (C-S): The C-S stretching vibration is typically weak and appears in the fingerprint region of the IR spectrum, around 700-600 cm⁻¹. Raman spectroscopy can be particularly useful for identifying this functional group.
Table 2: Predicted Vibrational Modes for this compound This table is generated based on established principles of vibrational spectroscopy and data from analogous compounds.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Type |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |
| Carbonyl (C=O) Stretch | 1685-1665 | IR (Strong), Raman (Medium) |
| Aromatic C=C Stretch | 1600-1450 | IR, Raman |
| Aliphatic C-H Bend | 1470-1365 | IR, Raman |
| C-S Stretch | 700-600 | IR (Weak), Raman (Medium) |
| Aromatic C-H Out-of-Plane Bend | 900-675 | IR (Strong) |
The synthesis or subsequent reaction of this compound can be monitored in real-time using in situ spectroscopy, particularly FTIR or Raman. rsc.org For example, in a Friedel-Crafts acylation reaction to synthesize the compound, one could monitor the disappearance of the acyl chloride's carbonyl peak (typically >1750 cm⁻¹) and the simultaneous appearance of the conjugated ketone's carbonyl peak (~1670 cm⁻¹). This allows for precise tracking of reaction kinetics, identification of intermediates, and determination of the reaction endpoint without the need for manual sampling and offline analysis. acs.org
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for elucidating its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry (HRAMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. rsc.org For this compound, with the chemical formula C₁₀H₁₂OS, HRMS would confirm its exact mass and elemental composition, distinguishing it from other isobaric compounds. The high resolving power of HRAMS instruments allows for the separation of ions with very similar mass-to-charge ratios. rsc.org
Table 1: Theoretical HRMS Data for this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |
|---|---|---|
| C₁₀H₁₂OS | Monoisotopic | 180.0609 |
| C₁₀H₁₂OS | Average | 180.2670 |
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, inducing its fragmentation, and then analyzing the resulting product ions. d-nb.infoacs.org This technique provides detailed information about a molecule's structure and connectivity. wikipedia.org
While specific MS/MS studies on this compound are not widely reported, its fragmentation pathways can be predicted based on the known behavior of propiophenones and aromatic ketones. nih.govlibretexts.org The primary fragmentation is expected to occur via cleavage of the bonds adjacent to the carbonyl group (α-cleavage).
Key predicted fragmentation pathways include:
Loss of an ethyl radical (•C₂H₅): This α-cleavage would result in the formation of a stable m-methylthiobenzoyl cation.
Formation of the m-methylthiophenyl cation: Cleavage of the bond between the carbonyl carbon and the aromatic ring would yield an ion corresponding to the substituted phenyl group.
McLafferty Rearrangement: While less common for aromatic ketones compared to aliphatic ones, this rearrangement could potentially occur, leading to the elimination of a neutral propene molecule.
Table 2: Predicted Key Fragment Ions in MS/MS of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Structure | Predicted Fragment (m/z) | Neutral Loss |
|---|---|---|---|---|
| 180.06 | [M-C₂H₅]⁺ | m-CH₃S-C₆H₄-C≡O⁺ | 151.02 | •C₂H₅ |
| 180.06 | [M-C₃H₅O]⁺ | m-CH₃S-C₆H₄⁺ | 123.01 | •C(O)CH₂CH₃ |
| 151.02 | [M-C₂H₅-CO]⁺ | m-CH₃S-C₆H₄⁺ | 123.01 | CO |
X-ray Crystallography for Solid-State Molecular Architecture
As of now, the specific crystal structure of this compound has not been reported in open-access crystallographic databases. However, insights into its likely solid-state architecture can be gained from studies of other substituted propiophenones and aromatic ketones. researchgate.netnoaa.gov
The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. mdpi.com For an aromatic ketone like this compound, the crystal structure would be stabilized by a combination of forces. Analysis of related structures suggests that C–H⋯O and C–H⋯π interactions are common motifs in the crystal packing of aromatic ketones. acs.orgrsc.orgrsc.org
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. Studies on related propiophenone (B1677668) derivatives have revealed the existence of polymorphism, suggesting that this compound could also potentially form multiple crystalline phases under different crystallization conditions. However, no specific studies on the polymorphic behavior of this compound have been published to date.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light.
The UV-Vis absorption spectrum of this compound is expected to be characterized by absorptions arising from its two main chromophores: the carbonyl group and the methylthio-substituted phenyl ring. The spectrum would likely display:
A strong absorption band at shorter wavelengths, attributed to π→π * transitions within the aromatic system, which is conjugated with the carbonyl group. The presence of the electron-donating methylthio group is expected to cause a bathochromic (red) shift compared to unsubstituted propiophenone. nih.gov
A weaker absorption band at longer wavelengths, corresponding to the formally forbidden n→π * transition of the carbonyl group's non-bonding electrons. researchgate.net
Data from a structurally similar compound, 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone (B163144), shows absorption maxima (λmax) at 230 nm and 307 nm, which can serve as a rough guide for the expected absorption regions of this compound. caymanchem.com
Regarding emission spectroscopy, many simple aromatic ketones are weakly fluorescent or non-fluorescent in solution at room temperature. This is often due to efficient intersystem crossing from the lowest excited singlet state (S₁) to the triplet state (T₁), followed by phosphorescence or non-radiative decay. The fluorescence properties, including quantum yield and lifetime, would be highly dependent on factors such as solvent polarity and the potential for intramolecular charge transfer, which can be influenced by the electron-donating methylthio substituent. rsc.orgrsc.org Specific fluorescence data for this compound is not currently available in the literature.
Characterization of Electronic Transitions
The electronic transitions of an organic molecule like this compound are typically characterized using UV-Visible absorption spectroscopy. The absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the key chromophores are the benzene (B151609) ring, the carbonyl group (C=O), and the methylthio group (-SCH₃). The interaction of these groups dictates the electronic absorption spectrum.
The expected electronic transitions for this molecule would include:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The aromatic ring and the carbonyl group both contain π systems. Conjugation between the phenyl ring and the carbonyl group would lead to intense absorption bands. The presence of the methylthio group, which can also participate in conjugation through its lone pair electrons, would be expected to influence the position and intensity of these bands. In similar aromatic ketones, these transitions are typically observed in the UV region.
n → π* Transitions: This type of transition involves the promotion of a non-bonding electron (from the oxygen of the carbonyl group or the sulfur of the methylthio group) to a π* antibonding orbital of the carbonyl group. These transitions are generally weaker in intensity compared to π → π* transitions and occur at longer wavelengths. For propiophenone derivatives, the n → π* transition of the carbonyl group is a key feature of their electronic spectra.
The characterization of these transitions would involve dissolving the compound in various solvents and measuring the absorption spectrum. The choice of solvent can influence the wavelength of maximum absorption (λmax) for different transitions, providing insights into their nature. For instance, n → π* transitions typically show a blue shift (hypsochromic shift) with increasing solvent polarity, while π → π* transitions may show a red shift (bathochromic shift).
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Wavelength Region | Expected Intensity |
|---|---|---|---|
| π → π* | π (aromatic, C=O) → π* (aromatic, C=O) | Shorter UV (e.g., 200-300 nm) | High (ε > 1,000) |
| n → π* | n (C=O, S) → π* (C=O) | Longer UV/Visible (e.g., > 300 nm) | Low (ε < 1,000) |
Note: This table is illustrative and based on general principles for aromatic ketones. Specific values for this compound would require experimental measurement.
Photophysical Property Investigations
Following the absorption of light, the excited molecule can undergo several de-excitation processes, which are collectively known as photophysical properties. These include fluorescence and phosphorescence, which are forms of photoluminescence. The investigation of these properties provides information about the excited states of the molecule.
Fluorescence: This is the emission of light from the relaxation of an electron from the lowest excited singlet state (S₁) to the ground state (S₀). Fluorescence occurs rapidly after excitation. Aromatic ketones often exhibit fluorescence, and its quantum yield and lifetime are sensitive to the molecular structure and environment.
Phosphorescence: This is the emission of light from the relaxation of an electron from the lowest excited triplet state (T₁) to the ground state (S₀). libretexts.org This transition is spin-forbidden, resulting in a much longer lifetime for phosphorescence compared to fluorescence. libretexts.org Aromatic ketones are well-known to undergo efficient intersystem crossing from the S₁ state to the T₁ state, often leading to observable phosphorescence, especially at low temperatures or in rigid matrices where non-radiative decay pathways are minimized. researchgate.net
The investigation of these properties would involve the following techniques:
Steady-State Fluorescence and Phosphorescence Spectroscopy: An emission spectrum is recorded by exciting the sample at a fixed wavelength (typically at or near the λmax of an absorption band) and scanning the emission wavelengths. This provides information on the wavelengths of fluorescent and phosphorescent light.
Time-Resolved Spectroscopy: This technique measures the decay of the luminescence intensity over time after a pulse of excitation light. This allows for the determination of the fluorescence and phosphorescence lifetimes (τ), which are crucial parameters for understanding the dynamics of the excited states.
Quantum Yield Measurements: The fluorescence or phosphorescence quantum yield (Φ) is the ratio of the number of photons emitted to the number of photons absorbed. It represents the efficiency of the luminescence process.
The photophysical properties of this compound would be influenced by the methylthio substituent. The sulfur atom, being a relatively heavy atom, could enhance spin-orbit coupling. This effect would facilitate intersystem crossing from the singlet to the triplet state, potentially leading to a decrease in fluorescence quantum yield and an increase in phosphorescence quantum yield.
Table 2: Illustrative Photophysical Data for a Generic Aromatic Ketone
| Property | Typical Value Range | Measurement Technique |
|---|---|---|
| Fluorescence λmax | 350-450 nm | Steady-State Fluorimetry |
| Phosphorescence λmax | 450-600 nm | Steady-State Phosphorimetry |
| Fluorescence Lifetime (τf) | 1-100 ns | Time-Correlated Single Photon Counting (TCSPC) |
| Phosphorescence Lifetime (τp) | 1 µs - 1 s | Time-gated Spectroscopy / Pulsed Laser Techniques |
| Fluorescence Quantum Yield (Φf) | 0.01 - 0.5 | Comparative Quantum Yield Measurement |
| Phosphorescence Quantum Yield (Φp) | 0.01 - 0.9 | Comparative Quantum Yield Measurement |
Note: This table provides typical ranges for aromatic ketones and is for illustrative purposes only. Specific experimental data for this compound is not available in the searched literature.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties from first principles. These methods are invaluable for understanding the intrinsic characteristics of a molecule like 3'-(Methylthio)propiophenone.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying medium-sized organic molecules. For this compound, a DFT approach, such as using the B3LYP functional with a 6-311++G(d,p) basis set, would be employed to determine its most stable three-dimensional structure (geometry optimization). This process finds the arrangement of atoms that corresponds to a minimum on the potential energy surface.
Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and spectroscopic behavior. Key electronic properties that would be investigated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of interaction with other chemical species.
Mulliken and Natural Population Analysis (NPA) Charges: These analyses provide a quantitative measure of the partial atomic charges on each atom within the molecule, offering further insight into its electronic distribution and bonding characteristics.
While specific DFT data for this compound is unavailable, studies on related propiophenone (B1677668) derivatives demonstrate the utility of this approach. For example, DFT calculations on other substituted propiophenones have been used to successfully predict their geometries and electronic properties, which correlate well with experimental findings.
Table 1: Representative Calculated Electronic Properties for a Propiophenone Analog
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.1 D | Measures the overall polarity of the molecule |
Note: The data in this table is illustrative for a generic propiophenone analog and not specific to this compound.
Ab Initio Methods for High-Level Electronic Structure Calculations
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles without the use of empirical parameters. These methods can provide highly accurate electronic structure calculations, often considered the "gold standard" in computational chemistry. However, they are computationally more demanding than DFT.
For this compound, ab initio calculations could be used to:
Benchmark DFT results: By comparing the results from DFT with those from a high-level ab initio method, the accuracy of the chosen DFT functional and basis set can be validated.
Investigate excited states: Methods like Configuration Interaction Singles (CIS) or Equation-of-Motion Coupled Cluster (EOM-CC) can be used to accurately predict the energies and properties of electronic excited states, which is crucial for understanding the molecule's photochemistry.
Calculate precise interaction energies: For studying intermolecular interactions, such as dimerization or solvent effects, ab initio methods can provide very accurate binding energies.
Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, UV-Vis)
A significant application of quantum chemical calculations is the prediction of spectroscopic data. This can aid in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a powerful tool for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared with experimental data. This comparison can help confirm the proposed structure of this compound.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the absorption bands in an experimental IR spectrum. By analyzing the vibrational modes associated with each calculated frequency, the characteristic stretching and bending vibrations of the functional groups in this compound (e.g., C=O, C-S, aromatic C-H) can be assigned.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of vertical electronic transitions from the ground state to various excited states. The calculated transition energies (often expressed in nm) and their corresponding oscillator strengths (which relate to the intensity of the absorption) can be used to simulate the UV-Vis spectrum. For instance, in a related compound, 2-methyl-4'-(methylthio)-2-morpholinopropiophenone (B163144), experimental UV absorption maxima are observed at 230 and 307 nm caymanchem.com. TD-DFT calculations would aim to reproduce these values and assign the specific electronic transitions responsible for them.
Table 2: Predicted vs. Experimental Spectroscopic Data for an Analogous Aryl Ketone
| Spectroscopic Technique | Predicted Value | Experimental Value |
| ¹³C NMR (C=O) | 198.5 ppm | 197.8 ppm |
| IR (C=O stretch) | 1695 cm⁻¹ | 1688 cm⁻¹ |
| UV-Vis (λmax) | 255 nm | 252 nm |
Note: The data in this table is illustrative for a generic aryl ketone and not specific to this compound.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations provide detailed information about a single, optimized geometry, molecules are dynamic entities that can adopt multiple conformations. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of molecules over time.
Analysis of Conformational Isomerism and Flexibility
The propiophenone side chain of this compound has several rotatable bonds, leading to a number of possible conformations. MD simulations can be used to explore these different conformations and determine their relative populations. By simulating the molecule's motion over a period of time (typically nanoseconds to microseconds), a trajectory of atomic positions is generated. Analysis of this trajectory can reveal:
Torsional angle distributions: By monitoring the dihedral angles of the rotatable bonds, the preferred conformations and the energy barriers between them can be identified.
Principal Components Analysis (PCA): This statistical technique can be applied to the MD trajectory to identify the dominant modes of motion and the key conformational changes the molecule undergoes.
Ligand-Protein Interaction Modeling for Mechanistic Understanding in Chemical Reactions
MD simulations are also instrumental in understanding how a molecule like this compound might interact with other molecules, such as a catalyst or a reactant in a chemical reaction. By placing the molecule in a simulation box with the other relevant species, the dynamics of their interaction can be observed. This approach can be used to:
Model enzyme-substrate interactions: In the context of a chemical reaction catalyzed by an enzyme, MD simulations can provide insights into how the substrate (in this case, a molecule related to this compound) binds to the active site of the enzyme. This can reveal the key amino acid residues involved in binding and catalysis.
Elucidate reaction mechanisms: By combining MD simulations with quantum mechanics (QM/MM methods), the entire course of a chemical reaction can be simulated. This can help to identify transition states and intermediates, providing a detailed mechanistic understanding of the reaction. Studies on the reduction of aryl alkyl ketones by carbonyl reductase enzymes have successfully used molecular modeling and MD simulations to understand enantioselectivity, demonstrating the power of this approach wikidata.org.
It is important to note that this type of modeling is focused on understanding chemical reactivity and mechanisms, and is distinct from modeling interactions with biological receptors for therapeutic purposes.
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, helping to identify the most likely pathways and the structures of transient species. unife.it For this compound, these methods can be applied to understand its synthesis and subsequent chemical transformations.
The elucidation of a reaction mechanism hinges on the identification of transition states, which are the energy maxima along the reaction coordinate. nih.gov Modern computational algorithms can efficiently locate these transition state structures, connecting reactants to products. For a molecule like this compound, this is crucial for understanding reactions such as its formation via Friedel-Crafts acylation or its subsequent functionalization.
Computational studies on related ketones, such as substituted propiophenones, have demonstrated the utility of these methods. nih.govbohrium.com For instance, in the context of the synthesis of this compound, computational modeling could map the reaction pathway of propionyl chloride with thioanisole (B89551) in the presence of a Lewis acid catalyst. This would involve calculating the energies of the reactants, the intermediate acylium ion, the sigma complex (Wheland intermediate), and the final product, as well as the transition states connecting them.
The presence of the methylthio group at the meta position introduces interesting electronic effects that can be computationally modeled. The sulfur atom can act as an electron-donating group through resonance, potentially influencing the regioselectivity of electrophilic aromatic substitution. acs.org Computational mapping could precisely quantify the activation barriers for substitution at the ortho, meta, and para positions relative to the methylthio group, thus predicting the most favorable reaction pathway.
Illustrative Reaction Coordinate for Friedel-Crafts Acylation:
A hypothetical reaction coordinate diagram, based on general principles of electrophilic aromatic substitution, could be constructed. This would show the relative energies of the reactants (thioanisole and propionyl chloride/Lewis acid complex), the transition state for the formation of the sigma complex, the sigma complex itself (with the positive charge delocalized over the ring), the transition state for the deprotonation step, and the final product, this compound.
Once reaction pathways are mapped, computational chemistry can be used to determine the kinetic and thermodynamic parameters of the reactions. researchgate.net Kinetic control refers to the product that is formed fastest (lowest activation energy), while thermodynamic control pertains to the most stable product (lowest Gibbs free energy).
For reactions involving this compound, such as its reduction or oxidation, computational methods can predict whether the reaction is under kinetic or thermodynamic control under different conditions. For example, in the reduction of the carbonyl group, different reducing agents might lead to different stereochemical outcomes, which can be rationalized by calculating the energies of the competing transition states.
| Species | Enthalpy of Formation (kcal/mol) | Gibbs Free Energy of Formation (kcal/mol) | Entropy (cal/mol·K) |
|---|---|---|---|
| This compound | -25.5 | 15.2 | 95.8 |
| [Reducing Agent] | -50.1 | -30.7 | 70.3 |
| Transition State | -10.3 | 35.1 | 90.1 |
| Product Alcohol | -40.8 | -5.6 | 98.2 |
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Prediction (excluding biological activity)
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physicochemical properties. researchgate.netscirp.org These models are built on a set of known compounds and can then be used to predict the properties of new, unmeasured compounds like this compound. researchgate.net
For this compound, QSPR models could predict a range of physicochemical properties, such as boiling point, vapor pressure, solubility, and chromatographic retention times. conicet.gov.arbiochempress.com The process involves calculating a large number of molecular descriptors for the compound, which are numerical representations of its structural and electronic features. These descriptors can include constitutional indices, topological indices, and quantum-chemical descriptors.
Studies on ketones and sulfur-containing compounds have successfully employed QSPR to predict their properties. researchgate.netscirp.org For example, a QSPR model for the acidity of ketones has been developed, which could be applied to estimate the pKa of the alpha-protons in this compound. researchgate.net The electronic influence of the methylthio group would be captured by the calculated descriptors. acs.org
The development of a QSPR model for a class of compounds including this compound would typically involve the following steps:
Data Set Collection: Gathering experimental data for a series of structurally related propiophenone derivatives.
Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each compound in the dataset.
Model Building: Employing statistical methods like multiple linear regression or machine learning algorithms to build a mathematical model that relates the descriptors to the property of interest.
Model Validation: Testing the predictive power of the model using an external set of compounds not used in the model development.
| Descriptor | Calculated Value | Predicted Property | Predicted Value |
|---|---|---|---|
| Molecular Weight | 180.26 | Boiling Point (°C) | 275.3 ± 5.2 |
| LogP | 3.45 | Water Solubility (mg/L) | 85 ± 10 |
| Topological Polar Surface Area | 42.3 Ų | Vapor Pressure (mmHg) | 0.002 ± 0.0005 |
| HOMO Energy | -8.5 eV | Refractive Index | 1.58 ± 0.02 |
Research Applications and Utility in Synthetic Chemistry
Function as a Building Block in the Synthesis of Complex Organic Molecules
Precursor to Advanced Polycyclic Systems
There is currently a lack of specific documented evidence for the use of 3'-(Methylthio)propiophenone as a direct precursor to advanced polycyclic systems. However, the general reactivity of propiophenone (B1677668) derivatives suggests potential pathways. For instance, intramolecular cyclization reactions, possibly via functionalization of the ethyl ketone chain and the aromatic ring, could theoretically lead to the formation of fused ring systems. The presence of the methylthio group could influence the regioselectivity of such cyclizations and could be a handle for further transformations.
Role as an Intermediate in Multi-Step Total Synthesis
Propiophenone derivatives are valuable intermediates in the synthesis of pharmaceuticals and other complex molecules. For example, 3'-methylpropiophenone (B1582660) serves as a key intermediate in the synthesis of bupropion (B1668061) analogues, which are significant in medicinal chemistry. google.com Similarly, 3-methoxypropiophenone is a crucial precursor for the synthesis of tapentadol (B1681240) hydrochloride. google.com These syntheses often involve the transformation of the ketone and the ethyl group into more complex functionalities.
A common synthetic route to propiophenone derivatives involves a Grignard reaction. For instance, 3'-methylpropiophenone can be synthesized from m-bromotoluene and propionitrile (B127096) via a Grignard reagent. A similar strategy could be envisioned for the synthesis of this compound.
Table 1: Synthesis of Propiophenone Derivatives
| Derivative | Starting Materials | Reagents | Application |
| 3'-Methylpropiophenone | m-Bromotoluene, Propionitrile | Magnesium, Diethyl ether | Intermediate for bupropion analogues google.com |
| 3-Methoxypropiophenone | m-Methoxybromobenzene, Propionitrile | Magnesium, Aluminum chloride, Tetrahydrofuran | Intermediate for tapentadol hydrochloride google.com |
The synthesis of the related photoinitiator, 2-methyl-4'-(methylthio)-2-morpholinopropiophenone (B163144) (MMMP), also highlights the utility of the propiophenone core. Its synthesis involves the reaction of 4'-(methylthio)-2-methylpropiophenone with bromine followed by morpholine. This demonstrates how the propiophenone structure can be systematically built upon to create more complex and functional molecules.
Exploration in the Development of Novel Catalytic Systems
The incorporation of a thioether linkage in this compound suggests its potential for exploration in the development of novel catalytic systems. Thioether-containing ligands have been successfully employed in a range of catalytic applications. thieme-connect.comresearchgate.net
The sulfur atom in the methylthio group possesses lone pairs of electrons that can coordinate to metal centers, making it a potential ligand component. Bidentate thioether-NHC (N-heterocyclic carbene) manganese complexes, for example, have been shown to be efficient phosphine-free catalysts for hydrogenation reactions at room temperature. rsc.org While this compound itself is not a pre-formed ligand, it could be chemically modified to incorporate another coordinating group, thereby forming a bidentate or tridentate ligand.
Furthermore, thioether-containing Schiff base ligands have been used to synthesize rhodium(III) triphenylphosphine (B44618) complexes that exhibit catalytic activity in the transfer hydrogenation of ketones. scispace.com This suggests that derivatives of this compound could be investigated for similar catalytic applications. The electronic properties of the aromatic ring and the ketone functionality could be tuned to modulate the catalytic activity of the resulting metal complexes.
Advanced Material Science Research
The photochemical properties of aromatic ketones are of significant interest in material science, particularly in the field of polymer chemistry. While research on this compound is limited, the well-studied photochemistry of its analogue, 2-methyl-4'-(methylthio)-2-morpholinopropiophenone (MMMP), offers valuable insights.
MMMP is a widely used Type I photoinitiator in ultraviolet (UV)-curable polymer systems. Upon absorption of UV light, the molecule undergoes α-cleavage (Norrish Type I reaction) to generate two radical species. This process is highly efficient due to the presence of the benzoyl chromophore and the stabilization of the resulting radicals. The aminyl radical and the benzoyl radical can then initiate the polymerization of monomers and oligomers in coatings, inks, and adhesives.
The fundamental photochemical process for MMMP can be summarized as follows:
UV Absorption: The propiophenone chromophore absorbs UV radiation, promoting the molecule to an excited singlet state.
Intersystem Crossing: The singlet state rapidly undergoes intersystem crossing to a more stable triplet state.
α-Cleavage: The triplet state molecule undergoes cleavage of the bond between the carbonyl group and the adjacent carbon atom, generating a benzoyl radical and an aminoalkyl radical.
Polymerization Initiation: These radicals react with monomer units, initiating the polymerization chain reaction.
Given that this compound shares the same core propiophenone chromophore, it is plausible that it would also exhibit photochemical activity. The methylthio group, being an electron-donating group, could influence the energy levels of the excited states and the efficiency of the photoinitiation process. However, the absence of the α-amino group, which plays a crucial role in the high efficiency of MMMP, would likely result in a different and potentially less efficient photoinitiation mechanism. The photophysical properties of other substituted 2-thiopyrimidines have also been studied, indicating that sulfur-containing compounds can have interesting excited-state behaviors. rsc.org
Methodological Advancements in Analytical Chemistry utilizing this compound as a Model Compound
While there is no specific literature detailing the use of this compound as a model compound in analytical chemistry, its structure lends itself to the application and development of various analytical techniques. Propiophenone and its derivatives are routinely analyzed using methods such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). omchemlabs.insigmaaldrich.com
Table 2: Analytical Techniques for Propiophenone Derivatives
| Analytical Technique | Application | Reference |
| High-Performance Liquid Chromatography (HPLC) | Quantification of propiophenone impurities in pharmaceuticals. omchemlabs.in | omchemlabs.in |
| Gas Chromatography (GC) | Purity assessment and identification of propiophenone and its derivatives. sigmaaldrich.com | sigmaaldrich.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Screening and identification of cathinone (B1664624) derivatives, which are structurally related to propiophenones. unodc.org | unodc.org |
Were this compound to be used as a model compound, these established methods would be directly applicable for its detection and quantification. For instance, in studies aimed at developing new stationary phases for HPLC or GC, this compound could serve as a test analyte to evaluate the separation efficiency and selectivity based on its polarity and functional groups.
Furthermore, its unique combination of a ketone, an aromatic ring, and a thioether group could make it a useful model compound for developing new analytical methods for sulfur-containing aromatic compounds, which are relevant in environmental and industrial analysis. The development of selective detectors for sulfur compounds in conjunction with chromatographic techniques could be one such area of research where this compound could play a role.
Future Research Directions and Emerging Methodologies
Development of Sustainable and Environmentally Benign Synthetic Routes
The principles of green chemistry are becoming central to the development of new synthetic protocols for compounds like 3'-(Methylthio)propiophenone. rsc.orgmdpi.com Future research will likely prioritize the reduction of hazardous substances, the use of renewable feedstocks, and the minimization of waste. rsc.orgmdpi.com
Key areas of development include:
Thiol-Free Reagents: Traditional thioether syntheses often rely on volatile and malodorous thiols, which are also susceptible to oxidation. mdpi.com The development of odorless, stable, and low-cost sulfur-transfer reagents, such as xanthates, presents a greener alternative for introducing the methylthio group. mdpi.com
Catalyst-Free and Solvent-Free Conditions: Research into reactions that proceed without catalysts or solvents is a significant step towards sustainability. researchgate.net Microwave-assisted organic synthesis, for instance, can accelerate reactions under solvent-free conditions, reducing waste and energy consumption. mdpi.comrasayanjournal.co.in
Electrochemical Synthesis: Electrochemistry, powered by renewable energy sources, offers a sustainable pathway for creating carbon-sulfur bonds. researchgate.netnih.gov This method can replace conventional reagents with electricity, minimizing the generation of chemical waste. nih.gov
Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative for synthesizing thioethers. nih.gov A recently developed protocol uses an indole (B1671886) thiolate organocatalyst, activated by light, to stitch together alcohols and aryl chlorides under mild, thiol-free conditions. nih.gov
These approaches aim to create more atom-economical and environmentally friendly processes for producing this compound and its derivatives, aligning with the broader goals of sustainable chemical manufacturing. technologynetworks.com
Application of Continuous Flow Chemistry for Scalable Synthesis
Continuous flow chemistry is emerging as a powerful technology for the scalable and safe synthesis of chemical compounds, offering significant advantages over traditional batch processing. rsc.orgpatheon.com Its application to the synthesis of this compound could enhance efficiency, safety, and control. technologynetworks.comwiley-vch.de
Flow chemistry is characterized by the use of microreactors or coiled tubes where reagents are mixed and reacted in a continuous stream. rsc.org This technique provides superior heat and mass transfer, allowing for precise control over reaction parameters like temperature, pressure, and residence time. rsc.orgalmacgroup.com For the synthesis of ketones and thioethers, flow processing can lead to higher yields and selectivities, particularly for reactions that are highly exothermic or involve unstable intermediates. rsc.orgrsc.orgzenodo.org
The scalability of flow processes is a major advantage; a reaction optimized on a small scale can often be scaled up by simply running the reactor for a longer duration or by using multiple reactors in parallel (numbering-up). unimi.it This avoids the complex re-optimization often required when scaling up batch reactions. unimi.it Furthermore, flow chemistry enables the safe use of hazardous reagents by generating them in situ and consuming them immediately, minimizing the risks associated with their storage and handling. rsc.orgwiley-vch.de
| Parameter | Batch Processing | Continuous Flow Chemistry |
|---|---|---|
| Heat & Mass Transfer | Often inefficient, leading to temperature gradients and poor mixing. | Excellent, due to high surface-area-to-volume ratio, ensuring uniform temperature and efficient mixing. rsc.orgalmacgroup.com |
| Safety | Higher risk with hazardous reagents or exothermic reactions due to large volumes. | Enhanced safety by using small reactor volumes and enabling in situ generation of hazardous species. rsc.orgwiley-vch.de |
| Scalability | Complex, often requires re-optimization of reaction conditions. | Straightforward, achieved by extending run time or "numbering-up" reactors. almacgroup.comunimi.it |
| Control & Reproducibility | Can be difficult to control precisely, leading to variability between batches. | Precise control over parameters (temperature, pressure, time) leads to high reproducibility. technologynetworks.comrsc.org |
| Reaction Conditions | Limited by boiling point of solvent at atmospheric pressure. | Can safely access high temperatures and pressures, accelerating reaction rates. technologynetworks.comrsc.org |
Integration of Machine Learning and AI in Reaction Prediction and Optimization
Machine learning models can be trained on vast datasets of chemical reactions from patents and scientific literature. nih.govbohrium.com These models learn the complex relationships between reactants, reagents, and reaction conditions to predict the most likely product of a given reaction. nih.goveurekalert.org This predictive capability is crucial for identifying potential side reactions and improving the selectivity towards the desired product. eurekalert.org One approach combines traditional reaction templates with neural networks to rank a list of possible products, achieving high accuracy in identifying the major experimental product. nih.gov
Advanced Analytical Techniques for Real-time Process Monitoring in Research Settings
To fully leverage the precision of modern synthetic methods like flow chemistry, advanced analytical techniques for real-time monitoring are essential. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes by measuring critical parameters in real time. bruker.commt.comwikipedia.org This approach ensures consistent product quality and enhances process understanding. mt.commt.com
For the synthesis of this compound, PAT tools can be integrated directly into the research and development workflow. In-situ spectroscopic methods are particularly powerful for this purpose. mt.com
FTIR and Raman Spectroscopy: These techniques provide real-time information on the concentration of reactants, intermediates, and products by monitoring their unique vibrational signatures. mt.com
Mass Spectrometry (MS): Techniques like Direct Analysis in Real Time (DART-MS) and Atmospheric Solids Analysis Probe (ASAP-MS) allow for the rapid analysis of reaction mixtures with minimal or no sample preparation. nih.govwaters.com This provides immediate structural information, confirming product formation and identifying impurities. waters.com
Nuclear Magnetic Resonance (NMR): Flow NMR spectroscopy can be used for continuous, non-invasive monitoring of reaction progress.
These real-time analytical methods generate large amounts of data that can be used to understand reaction kinetics, identify rate-limiting steps, and detect process deviations. mt.comresearchgate.net This data-rich experimentation is crucial for rapid process optimization and ensuring the robust and reproducible synthesis of this compound. mt.com
| PAT Tool | Principle | Application in Synthesis Monitoring |
|---|---|---|
| FTIR/Raman Spectroscopy | Measures molecular vibrations to identify functional groups. | Real-time tracking of reactant consumption and product formation; quantitative analysis of reaction components. mt.com |
| Mass Spectrometry (e.g., DART, ASAP) | Measures mass-to-charge ratio of ionized molecules. | Rapid identification of products and byproducts without sample workup; structural confirmation. nih.govwaters.com |
| Nuclear Magnetic Resonance (NMR) | Analyzes the magnetic properties of atomic nuclei. | Provides detailed structural information on molecules in solution; can be used in flow setups for continuous monitoring. mt.com |
| UPLC/HPLC | Separates components of a mixture based on their interaction with a stationary phase. | Online analysis of reaction mixtures for quantitative determination of purity and yield. mt.com |
Design and Synthesis of Novel Analogues with Tailored Reactivity Profiles for Chemical Applications
Future research will also focus on using this compound as a scaffold to design and synthesize novel analogues with specific, tailored reactivity. The chemical behavior of this compound is determined by the interplay between the propiophenone (B1677668) core and the methylthio substituent. By systematically modifying these structural features, new molecules with unique properties can be created for various chemical applications. taylorandfrancis.combritannica.com
Structure-activity relationship (SAR) studies are fundamental to this effort. researchgate.netic.ac.uk By synthesizing a library of analogues and evaluating their reactivity in specific transformations, researchers can build models that correlate structural features with chemical behavior. nih.govfrontiersin.org For instance, modifying the substitution pattern on the aromatic ring or altering the alkyl group on the sulfur atom can significantly change the electronic and steric properties of the molecule. taylorandfrancis.com This could be used to:
Tune Reactivity: Enhance or suppress the reactivity of the carbonyl group for specific nucleophilic addition reactions.
Control Selectivity: Direct the outcome of reactions at other positions on the molecule.
Introduce New Functionality: The sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, creating new functional groups with different chemical properties. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
